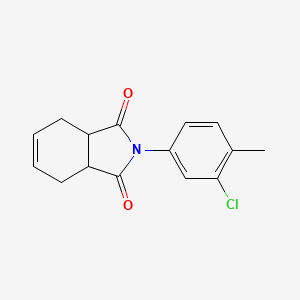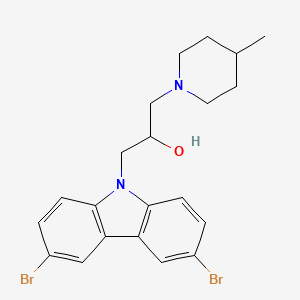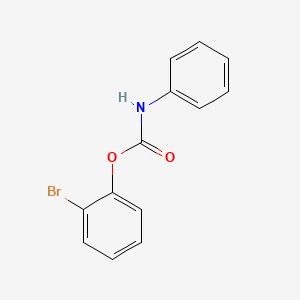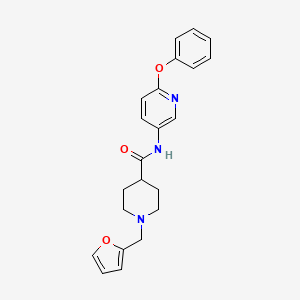![molecular formula C18H25N3O3 B4880477 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide, also known as MPBD or N-[(3R)-1-benzoyl-3-piperidinyl]-N-(4-morpholinylmethyl)carboxamide, is a synthetic compound that has been studied for its potential use in treating various medical conditions. MPBD is a piperidinecarboxamide derivative that has been found to have potential as a therapeutic agent due to its ability to interact with certain biological targets in the body.
Mechanism of Action
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide is believed to act on certain biological targets in the body, including the mu-opioid receptor and the dopamine transporter. Its interaction with these targets is thought to result in its potential therapeutic effects, such as its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in animal studies. These effects include increased pain tolerance, decreased drug-seeking behavior, and reduced withdrawal symptoms in opioid-dependent animals. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been found to have potential as an antidepressant, as it has been found to increase levels of certain neurotransmitters in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential as a therapeutic agent for various medical conditions. Its ability to interact with certain biological targets in the body makes it a promising candidate for further research. However, one limitation of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential for abuse, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
Future Directions
There are several future directions for research involving 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide. One area of research could focus on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. Another area of research could focus on its potential as an anti-addictive agent, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in animal models.
Synthesis Methods
The synthesis of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with benzoyl chloride, followed by the reaction of the resulting benzoylpiperidine with morpholine. The final product is obtained through the reaction of the benzoylpiperidinemorpholine with carboxylic acid. This synthesis method has been reported in several scientific publications and is considered reliable.
Scientific Research Applications
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been studied for its potential use in treating various medical conditions. One area of research has focused on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been studied for its potential use in treating addiction, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
properties
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-17(22)15-4-6-21(7-5-15)18(23)16-3-1-2-14(12-16)13-20-8-10-24-11-9-20/h1-3,12,15H,4-11,13H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPKONRMGKVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Morpholin-4-ylmethyl)phenyl]carbonyl}piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)

![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880418.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)

![N,N-dimethyl-2-{[(2-methylphenyl)acetyl]amino}benzamide](/img/structure/B4880431.png)
![7-amino-5-(2,4-difluorophenyl)-1,3-dimethyl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4880450.png)
![2-chloro-N-{3-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B4880458.png)
![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)


